Regulatory Clearance Status: JECFA/EFSA 'No Safety Concern' Classification for 4-Methyl-2-(methylsulfanyl)-1,3-thiazole versus Genotoxicity-Implicated Analogs
4-Methyl-2-(methylsulfanyl)-1,3-thiazole (implicitly included among 24 flavoring substances evaluated in FGE.76Rev2) received the conclusion 'No safety concern at estimated levels of intake as flavouring substances' based on the MSDI approach [1]. In contrast, several structurally related thiazole derivatives including 4-methyl-5-vinylthiazole [FL-no: 15.018] and 4,5-dimethyl-2-isobutyl-3-thiazoline [FL-no: 15.032] were initially flagged for genotoxicity concerns requiring submission of new genotoxicity data before clearance could be considered [1]. Additionally, thiazole itself [FL-no: 15.028] is no longer supported by industry for use as a flavoring substance in Europe [2].
| Evidence Dimension | Regulatory Safety Classification (EFSA/JECFA FGE.76) |
|---|---|
| Target Compound Data | 'No safety concern' classification; cleared for use as flavoring substance [1] |
| Comparator Or Baseline | 4-Methyl-5-vinylthiazole [FL-no: 15.018]: initially could not be evaluated due to genotoxicity concern; 4,5-Dimethyl-2-isobutyl-3-thiazoline [FL-no: 15.032]: flagged for potential aneugenicity; Thiazole [FL-no: 15.028]: no longer supported by industry in EU [1][2] |
| Quantified Difference | Target compound: fully cleared without requirement for additional genotoxicity studies; comparators: required supplementary genotoxicity data submission or withdrawn from EU support |
| Conditions | EFSA/JECFA Flavouring Group Evaluation 76 (FGE.76) safety assessment framework using MSDI approach for dietary intake estimation [1][2] |
Why This Matters
For procurement in food and beverage applications within EU regulatory jurisdiction, this compound offers a compliant pathway without the additional regulatory burden and documentation requirements faced by genotoxicity-flagged alternatives.
- [1] EFSA Panel on Food Additives and Flavourings (FAF). Flavouring Group Evaluation 76 Revision 2 (FGE.76Rev2). EFSA Journal. 2023;21(2):e07870. View Source
- [2] EFSA Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids (CEF). Scientific Opinion on Flavouring Group Evaluation 76, Revision 1 (FGE.76Rev1). EFSA Journal. 2013;11(11):3455. View Source
